molecular formula C15H18ClN3O3 B2505632 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride CAS No. 1803597-88-7

4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride

Cat. No.: B2505632
CAS No.: 1803597-88-7
M. Wt: 323.78
InChI Key: IGDBALJFDRBAPS-UHFFFAOYSA-N
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Description

4-Amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Biltz synthesis. The specific synthetic route chosen depends on the desired yield, purity, and cost-effectiveness.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make them valuable in the development of new therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the treatment of diseases such as cancer and microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole core of the compound allows it to bind to receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Indomethacin: Another indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

  • Apremilast: A phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor used in the treatment of psoriasis and psoriatic arthritis.

  • Sunitinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer.

Uniqueness: 4-Amino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexane-1-carboxamide hydrochloride is unique in its structure and reactivity compared to other indole derivatives. Its specific functional groups and molecular configuration contribute to its distinct biological and chemical properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-amino-N-(1,3-dioxoisoindol-5-yl)cyclohexane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3.ClH/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20;/h5-9H,1-4,16H2,(H,17,19)(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDBALJFDRBAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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